molecular formula C10H13N5O4 B602653 2-(15N)Azanyl-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one CAS No. 686353-29-7

2-(15N)Azanyl-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

Cat. No.: B602653
CAS No.: 686353-29-7
M. Wt: 272.21 g/mol
InChI Key: YKBGVTZYEHREMT-XOTKZIGKSA-N
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Description

2-(15N)Azanyl-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one is a chemically modified nucleoside analog. It is a derivative of guanosine, where specific nitrogen atoms are isotopically labeled with nitrogen-15. This compound is often used in biochemical and molecular biology research due to its unique properties and applications in studying nucleic acids.

Mechanism of Action

Target of Action

2-Deoxyguanosine-15N5, also known as 2-(15N)Azanyl-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one, is a stable isotope-labeled form of 2’-Deoxyguanosine

Mode of Action

It’s known that deoxyguanosine and its derivatives are incorporated into the dna molecule during replication . The presence of the 15N label allows for the tracking of the compound’s incorporation into DNA, providing a tool for studying DNA synthesis and repair mechanisms.

Biochemical Pathways

The biochemical pathways affected by 2-Deoxyguanosine-15N5 are likely those involved in DNA synthesis and repair. Deoxyguanosine is a component of DNA, and its derivatives can be incorporated into DNA during replication . The downstream effects of this incorporation can include changes in DNA structure and function, potentially influencing gene expression.

Pharmacokinetics

It’s known that stable isotopes like 15n have been incorporated into drug molecules as tracers for quantitation during the drug development process .

Biochemical Analysis

Biochemical Properties

2-Deoxyguanosine-15N5 interacts with various enzymes, proteins, and other biomolecules in the cell. It is involved in the metabolism of purine deoxyribonucleosides . The nature of these interactions is complex and multifaceted, involving both binding interactions and enzymatic transformations.

Cellular Effects

The effects of 2-Deoxyguanosine-15N5 on various types of cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, oxidative damage to 2′-deoxyguanosine produces 8-hydroxy-2′-deoxyguanosine (8-OHdG), which can cause G:C—T:A mispairing mutations, associated with the development and progression of tumors, cell ageing and some degenerative diseases .

Metabolic Pathways

2-Deoxyguanosine-15N5 is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels. For instance, Deoxyguanosine kinase is a nuclear-encoded mitochondrial enzyme essential for the maintenance of mitochondrial DNA. It is predicted to have significant effects in the metabolism of purine deoxyribonucleosides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(15N)Azanyl-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available guanosine.

    Isotopic Labeling: The nitrogen atoms in the guanosine molecule are isotopically labeled with nitrogen-15. This is achieved through a series of chemical reactions that replace the natural nitrogen atoms with nitrogen-15.

    Purification: The labeled compound is then purified using techniques such as chromatography to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and advanced purification systems. The process is optimized for efficiency, cost-effectiveness, and safety, ensuring that the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

2-(15N)Azanyl-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitrogen atoms can participate in substitution reactions, where other functional groups replace the nitrogen atoms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(15N)Azanyl-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one has numerous applications in scientific research:

    Chemistry: Used as a model compound to study nucleoside chemistry and reaction mechanisms.

    Biology: Employed in the study of nucleic acid structure and function, particularly in understanding DNA and RNA interactions.

    Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: Utilized in the development of diagnostic tools and as a tracer in metabolic studies.

Comparison with Similar Compounds

Similar Compounds

    Guanosine: The parent compound, without isotopic labeling.

    Adenosine: Another nucleoside analog with similar applications.

    Cytidine: A nucleoside analog used in similar biochemical studies.

Uniqueness

2-(15N)Azanyl-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one is unique due to its isotopic labeling, which provides distinct advantages in research applications. The nitrogen-15 labels enable precise tracking and analysis of nucleic acid interactions, making it a valuable tool in molecular biology and biochemistry.

This compound’s unique properties and applications make it an essential tool in various scientific fields, contributing to advancements in our understanding of nucleic acids and their roles in biological systems.

Properties

CAS No.

686353-29-7

Molecular Formula

C10H13N5O4

Molecular Weight

272.21 g/mol

IUPAC Name

2-(15N)azanyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C10H13N5O4/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5+,6+/m0/s1/i11+1,12+1,13+1,14+1,15+1

InChI Key

YKBGVTZYEHREMT-XOTKZIGKSA-N

SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1[15N]2C=[15N]C3=C2[15N]=C([15NH]C3=O)[15NH2])CO)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O

Purity

> 95%

quantity

Milligrams-Grams

Related CAS

961-07-9 (unlabelled)

Synonyms

2’-Deoxyguanosine-15N5;  9-(2-Deoxy-β-D-erythro-pentofuranosyl)guanine-15N5;  Deoxyguanosine-15N5;  Guanine Deoxyriboside-15N5;  NSC 22837-15N5

tag

Guanine Impurities

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(15N)Azanyl-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Reactant of Route 2
Reactant of Route 2
2-(15N)Azanyl-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Reactant of Route 3
2-(15N)Azanyl-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Reactant of Route 4
2-(15N)Azanyl-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Reactant of Route 5
2-(15N)Azanyl-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Reactant of Route 6
2-(15N)Azanyl-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

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